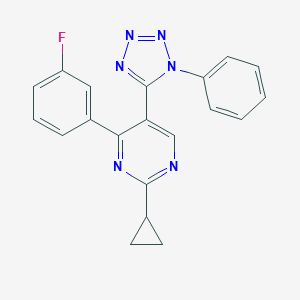![molecular formula C26H26FNO5 B214933 Methyl 4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B214933.png)
Methyl 4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Methyl 4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes or proteins that are involved in disease progression.
Biochemical and Physiological Effects:
Methyl 4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been shown to have various biochemical and physiological effects. Studies have suggested that the compound may have anti-inflammatory, antioxidant, and anti-tumor properties. Additionally, the compound has been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate in lab experiments is its potential use as a therapeutic agent for various diseases. Additionally, the compound has been shown to have low toxicity and high solubility, making it a suitable candidate for further studies. However, one limitation of using the compound in lab experiments is its high cost, which may limit its use in large-scale studies.
Orientations Futures
There are several future directions for the study of Methyl 4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. One direction is to further investigate the compound's mechanism of action and its potential use as a therapeutic agent for various diseases. Additionally, studies could focus on optimizing the synthesis method to increase the yield and reduce the cost of the compound. Furthermore, the compound could be further studied for its potential use in the development of new drugs and therapies.
Méthodes De Synthèse
Methyl 4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can be synthesized by a multi-step process. The synthesis involves the reaction of 3-fluorobenzyl alcohol with 3-methoxyphenylboronic acid in the presence of a palladium catalyst to form 3-fluorobenzyl 3-methoxyphenyl ether. This intermediate is then reacted with 2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-4-carboxylic acid in the presence of a coupling agent to form the final product.
Applications De Recherche Scientifique
Methyl 4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has potential applications in various scientific research areas, including medicinal chemistry, drug discovery, and pharmacology. The compound has been studied for its potential use as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Propriétés
Nom du produit |
Methyl 4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate |
|---|---|
Formule moléculaire |
C26H26FNO5 |
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
methyl 4-[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H26FNO5/c1-15-23(26(30)32-3)24(25-19(28-15)8-5-9-20(25)29)17-10-11-21(22(13-17)31-2)33-14-16-6-4-7-18(27)12-16/h4,6-7,10-13,24,28H,5,8-9,14H2,1-3H3 |
Clé InChI |
CGDKOTRYESCLJH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)OC)C(=O)OC |
SMILES canonique |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B214852.png)


![4-(3-chlorophenyl)-2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine](/img/structure/B214856.png)
![2-cyclopropyl-4-(2-fluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine](/img/structure/B214857.png)

![2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214860.png)
![Dimethyl 4-[2-(4-bromophenyl)-2-chlorovinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B214861.png)
![1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole](/img/structure/B214863.png)
![1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole](/img/structure/B214866.png)
![2-(2,6-dichlorobenzyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214868.png)

![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B214871.png)
![N-methyl-N-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)-2-pyrimidinyl]amine](/img/structure/B214873.png)